Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 344416-95-1) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Structurally, it consists of a tetrahydroindazole core with a methyl group at the 1-position and a methyl ester at the 3-position.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H2,1-2H3 |
InChI Key |
JEDOADVBPHZZAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:
Reaction Conditions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 3N HCl (aqueous) | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 84% | |
| NaOH (aqueous, reflux) | Same as above | 78–82% |
This hydrolysis is reversible under esterification conditions, enabling re-synthesis of the ester from the acid .
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling transformations such as transesterification and amidation:
Example Reaction
-
Amidation : Reaction with dimethylamine or piperidine in the presence of coupling agents (e.g., DCC, HOBt) yields corresponding amides.
| Amine | Product | Yield | Source |
|---|---|---|---|
| Dimethylamine | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 68% | |
| Piperidine | 1-Methyl-N-piperidyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 72% |
Reductive Amination
Following deprotection of the tetrahydroindazole ring (e.g., ketal removal), the resulting ketone intermediate undergoes reductive amination with primary or secondary amines:
General Process
-
Deprotection : Removal of spiroketal groups using HCl yields a cyclohexanone intermediate .
-
Reductive Amination : Reaction with amines (e.g., benzylamine, morpholine) in the presence of NaBH(OAc)₃ or similar reductants .
| Amine | Product | Yield | Source |
|---|---|---|---|
| Benzylamine | N-Benzyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 65% | |
| Morpholine | N-Morpholino-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 58% |
Cyclization Reactions
The tetrahydroindazole core participates in intramolecular cyclization under specific conditions, forming fused polycyclic structures. For example, treatment with POCl₃ or PCl₅ induces ring expansion or contraction.
Oxidation and Reduction
-
Oxidation : The tetrahydroindazole ring can be dehydrogenated to form aromatic indazole derivatives using catalysts like Pd/C under high-temperature conditions.
-
Reduction : Selective reduction of the ester to a primary alcohol is achievable with LiAlH₄, though this is less common due to competing side reactions .
Stability Under Metabolic Conditions
In vitro studies using mouse liver microsomes reveal moderate metabolic stability:
| Incubation Time (min) | % Parent Compound Remaining | Source |
|---|---|---|
| 60 | 47–54% |
Degradation pathways include ester hydrolysis and oxidative modifications at the tetrahydroindazole ring .
Key Structural Comparisons
The reactivity of this compound differs from analogs due to its 1-methyl substitution:
Scientific Research Applications
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Variation in Ester Substituents
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 224314-24-3)
- Molecular Formula : C₁₁H₁₆N₂O₂; MW : 208.26 g/mol .
- The ethyl ester variant exhibits increased lipophilicity compared to the methyl ester due to the longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Relevance : Ethyl esters are often intermediates in hydrolysis reactions to yield carboxylic acids, as seen in classical syntheses of tetrahydroindazole derivatives .
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 39104-05-7)
Functional Group Modifications
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5)
- Molecular Formula : C₁₀H₁₂N₂O₃; MW : 208.21 g/mol .
- The 5-oxo group introduces a ketone, enabling hydrogen bonding and altering electronic distribution.
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS: 1215295-93-4)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 344416-95-1 | C₁₀H₁₄N₂O₂ | 194.23 | Methyl ester |
| Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 224314-24-3 | C₁₁H₁₆N₂O₂ | 208.26 | Ethyl ester |
| Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 39104-05-7 | C₁₂H₁₈N₂O₂ | 222.28 | 5,5-Dimethyl |
| Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 913558-33-5 | C₁₀H₁₂N₂O₃ | 208.21 | 5-Oxo |
Biological Activity
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 344416-95-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural characteristics, pharmacological properties, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- SMILES Notation : CN1C2=C(CCCC2)C(=N1)C(=O)O
The compound features a tetrahydro-indazole core, which is known for its diverse biological activities. The methyl group at the nitrogen position and the carboxylate group are critical for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that substituents at specific positions on the indazole ring can enhance cytotoxicity.
A notable study reported that derivatives of indazole exhibited IC values in the nanomolar range against several cancer cell lines, suggesting that this compound could possess similar or enhanced activity due to its structural features .
Enzyme Inhibition
Indazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. For example, some compounds have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), with IC values as low as 2.0 nM . This suggests that this compound may also exhibit inhibitory effects on similar targets.
Study 1: Antiproliferative Activity
In a study evaluating various indazole derivatives for antiproliferative activity, this compound was included in a series of tests against different cancer cell lines. The results indicated that it exhibited notable cytotoxicity with an IC value comparable to leading antitumor agents .
Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis demonstrated that modifications to the tetrahydro-indazole framework significantly influenced biological activity. The presence of electron-donating groups at specific positions enhanced binding affinity to target enzymes and increased overall potency .
Comparative Table of Biological Activities
| Compound Name | IC (nM) | Target Enzyme/Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Indazole Derivative A | 2.0 | FGFR2 |
| Indazole Derivative B | 25.3 | KG1 Cell Line |
| Indazole Derivative C | 77.4 | SNU16 Cell Line |
Q & A
Q. Table 1. Key Synthetic Parameters for Derivatives
| Position Modified | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N1-methyl | DMF, 80°C, 12 h | 65 | >98% |
| Ester (C3) | THF, Pd/C, H, 24 h | 72 | 97% |
| Tetrahydro ring | HCl/EtOH, reflux, 5 h | 58 | 95% |
| Data derived from optimization studies in . |
Q. Table 2. Solubility and Stability in Buffers
| Buffer (pH) | Solubility (µg/mL) | Half-life (37°C) |
|---|---|---|
| PBS (7.4) | 12.5 | 6.2 h |
| HEPES (7.4) | 9.8 | 5.8 h |
| Acetate (5.0) | 3.1 | 2.1 h |
| Data from , adjusted for ionic strength effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
